molecular formula C9H13N3O4S B1429690 5-Nitro-2-(propylamino)benzene-1-sulfonamide CAS No. 1337888-68-2

5-Nitro-2-(propylamino)benzene-1-sulfonamide

Cat. No. B1429690
M. Wt: 259.28 g/mol
InChI Key: UPJWFYNTCVMLER-UHFFFAOYSA-N
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Description

5-Nitro-2-(propylamino)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Nitro-2-(propylamino)benzene-1-sulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-4-3-7 (12 (13)14)6-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .


Physical And Chemical Properties Analysis

5-Nitro-2-(propylamino)benzene-1-sulfonamide has a molecular weight of 259.29 . It is a powder in physical form .

Scientific Research Applications

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H335 . The precautionary statements include P261, P271, P304+P340, P312, P403+P233, P405, P501 .

properties

IUPAC Name

5-nitro-2-(propylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJWFYNTCVMLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(propylamino)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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